2-nitro-N-{2-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide
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Overview
Description
2-nitro-N-{2-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes nitro groups and sulfonamide functionalities, making it a valuable molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-{2-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 2-nitrobenzenesulfonyl chloride with piperazine, followed by further functionalization with 2-nitrobenzenesulfonyl chloride . The reaction conditions often require the use of organic solvents such as toluene or tetrahydrofuran and may involve catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-{2-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. The reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include reduced amines, substituted sulfonamides, and various derivatives depending on the specific reaction pathway chosen.
Scientific Research Applications
2-nitro-N-{2-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-nitro-N-{2-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro groups and sulfonamide functionalities allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzenesulfonyl chloride: A precursor in the synthesis of the compound.
2-Nitro-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide: Another compound with similar structural features.
Uniqueness
2-nitro-N-{2-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide is unique due to its combination of nitro and sulfonamide groups, which provide distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-nitro-N-[2-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O8S2/c24-22(25)15-5-1-3-7-17(15)32(28,29)19-9-10-20-11-13-21(14-12-20)33(30,31)18-8-4-2-6-16(18)23(26)27/h1-8,19H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEUYOTYAKDTNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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